molecular formula C18H17N9O B2981966 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide CAS No. 2034359-97-0

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide

Cat. No. B2981966
CAS RN: 2034359-97-0
M. Wt: 375.396
InChI Key: QEBDTCFEWHIMOC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole, pyrimidine, benzimidazole, and azetidine. Compounds containing these functional groups have been studied for various biological activities . For example, triazole and benzimidazole derivatives have shown anticancer activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The structure of similar compounds has been established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, copper-catalyzed azide-alkyne cycloaddition is a common reaction involving triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have shown UV-visible absorption bands and fluorescence properties .

Scientific Research Applications

Synthesis and Biological Activity

Research into similar compounds has shown that modifications to the pyrazolopyrimidine and imidazo[1,2-a]pyrimidine scaffolds can lead to significant biological activities. For instance, novel synthesis methods have been developed for creating benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, showing remarkable antiavian influenza virus activity (Hebishy et al., 2020) (Hebishy et al., 2020). Such research underscores the potential of these compounds in developing antiviral agents.

Anti-inflammatory and Antitumor Applications

Studies have also explored the anti-inflammatory and antitumor potentials of related structures. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has been reported, with some compounds showing potent antitumor and antibacterial activities (Hafez et al., 2017) (Hafez et al., 2017). This suggests that compounds with similar structural moieties could be explored for their efficacy in treating various types of cancer and infections.

Catalyst-Free Synthesis Methods

Innovative synthesis approaches have been employed to create fused tricyclic compounds, such as benzo[4,5]imidazo[1,2-a]-pyrimidine derivatives, through environmentally friendly methods without the use of a catalyst (Shaabani et al., 2014) (Shaabani et al., 2014). These methodologies offer a sustainable pathway for synthesizing complex molecules with potential applications in various fields of research.

Structural Modifications for Drug Discovery

Efforts have been made to modify the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase, enhancing the drug's stability and efficacy (Linton et al., 2011) (Linton et al., 2011). Such modifications are crucial for the development of more effective therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some triazole and benzimidazole derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis .

Future Directions

Future research could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis. The development of more selective and potent molecules based on this structure could also be a potential area of study .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c28-18(20-6-15-24-13-3-1-2-4-14(13)25-15)12-7-26(8-12)16-5-17(22-10-21-16)27-11-19-9-23-27/h1-5,9-12H,6-8H2,(H,20,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBDTCFEWHIMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide

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